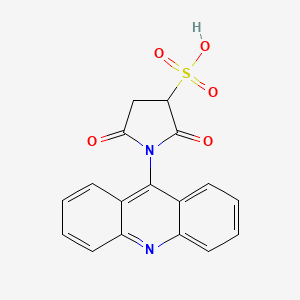

1-(Acridin-9-YL)-2,5-dioxopyrrolidine-3-sulfonic acid

Description

Properties

CAS No. |

89685-75-6 |

|---|---|

Molecular Formula |

C17H12N2O5S |

Molecular Weight |

356.4 g/mol |

IUPAC Name |

1-acridin-9-yl-2,5-dioxopyrrolidine-3-sulfonic acid |

InChI |

InChI=1S/C17H12N2O5S/c20-15-9-14(25(22,23)24)17(21)19(15)16-10-5-1-3-7-12(10)18-13-8-4-2-6-11(13)16/h1-8,14H,9H2,(H,22,23,24) |

InChI Key |

DVSOCDBIOBCGNI-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C(=O)N(C1=O)C2=C3C=CC=CC3=NC4=CC=CC=C42)S(=O)(=O)O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of 1-(Acridin-9-YL)-2,5-dioxopyrrolidine-3-sulfonic acid typically involves:

- Formation of the pyrrolidine-2,5-dione (succinimide) core.

- Introduction of the sulfonic acid group at the 3-position of the pyrrolidine ring.

- Coupling of the acridine moiety at the nitrogen (N-1) position of the pyrrolidine ring.

This sequence requires careful control of reaction conditions to ensure regioselectivity and functional group compatibility.

Preparation of the Pyrrolidine-2,5-dione Core

The pyrrolidine-2,5-dione scaffold is commonly prepared by cyclization of appropriate amino acid derivatives or by ring closure of succinimide precursors. For example, succinimide derivatives can be synthesized by reacting maleic anhydride with ammonia or primary amines, followed by ring closure under controlled conditions.

Introduction of the Sulfonic Acid Group

Sulfonation at the 3-position of the pyrrolidine ring is achieved by sulfonic acid group installation methods such as:

- Direct sulfonation using sulfur trioxide complexes or chlorosulfonic acid under mild conditions to avoid ring degradation.

- Alternatively, sulfonic acid groups can be introduced via sulfonation of a suitable precursor bearing a leaving group at the 3-position, followed by hydrolysis.

The sulfonic acid group enhances water solubility and provides a site for further functionalization.

Coupling of the Acridine Moiety

The acridine group is attached at the nitrogen atom of the pyrrolidine ring (N-1 position) through nucleophilic substitution or amidation reactions. A common approach involves:

- Activation of the pyrrolidine nitrogen by formation of an intermediate such as N,N'-disuccinimidyl carbonate or related activated carbonate esters.

- Subsequent reaction with acridine derivatives bearing nucleophilic groups (e.g., amines) under mild conditions, often in polar aprotic solvents like DMF or acetonitrile.

- Use of bases such as triethylamine or potassium carbonate to facilitate the coupling.

Microwave-assisted heating at elevated temperatures (e.g., 180 °C) has been reported to improve reaction rates and yields.

Representative Experimental Procedures and Yields

A detailed example from the literature illustrates the preparation steps and yields:

| Step | Reaction Conditions | Yield (%) | Notes |

|---|---|---|---|

| Activation of pyrrolidine intermediate with N,N'-disuccinimidyl carbonate and 4-dimethylaminopyridine in tetrahydrofuran at room temperature for 1 hour | Stirring at room temperature, then addition of acridine derivative and triethylamine, stirring for 16-18 hours | 42-68% | Purification by flash chromatography or preparative HPLC |

| Coupling reaction in DMF with triethylamine, stirring overnight at room temperature | Use of acridine derivatives and activated carbonate intermediates | 20-63% | Microwave heating can be applied to accelerate reaction |

| Final purification by reverse-phase HPLC or recrystallization | - | - | Ensures high purity and isolation of target compound |

These procedures demonstrate that yields vary depending on the exact intermediates and conditions but generally range from 20% to 68% for key coupling steps.

Analytical Characterization

The synthesized compound is characterized by:

- Proton Nuclear Magnetic Resonance (^1H NMR) spectroscopy, showing characteristic chemical shifts for the acridine aromatic protons and the pyrrolidine ring protons.

- Mass spectrometry (ESI-MS) confirming the molecular ion peak corresponding to the expected molecular weight.

- Chromatographic purity assessed by UPLC or HPLC methods.

Typical ^1H NMR signals include aromatic doublets and singlets in the 6.4–8.7 ppm range and aliphatic multiplets for the pyrrolidine ring protons.

Summary Table of Key Preparation Parameters

| Parameter | Description | Typical Values/Conditions |

|---|---|---|

| Solvent | Polar aprotic solvents | DMF, acetonitrile, tetrahydrofuran |

| Base | To facilitate coupling | Triethylamine, potassium carbonate |

| Temperature | Reaction temperature | Room temperature to 180 °C (microwave) |

| Reaction time | Duration of coupling | 2 hours to 3 days |

| Activation reagent | For pyrrolidine nitrogen | N,N'-disuccinimidyl carbonate |

| Purification | Methods | Flash chromatography, preparative HPLC, recrystallization |

| Yield range | Overall coupling step | 20% to 68% |

Additional Notes on Synthetic Variations

- Some protocols employ microwave-assisted synthesis to reduce reaction times significantly.

- The choice of acridine derivative and its functional groups can influence coupling efficiency.

- Sulfonic acid group introduction may require protection/deprotection strategies if sensitive groups are present.

- Reaction scale and solvent volumes are optimized to balance yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(Acridin-9-YL)-2,5-dioxopyrrolidine-3-sulfonic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives with additional functional groups, while substitution reactions can introduce a wide range of substituents, leading to diverse derivatives .

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds with similar structural frameworks exhibit significant antimicrobial activity against a range of pathogens. For instance, derivatives of pyrrolidine and sulfonic acid have shown effectiveness against Gram-positive bacteria and fungi, including Staphylococcus aureus and Candida albicans . The unique chemical structure of 1-(Acridin-9-YL)-2,5-dioxopyrrolidine-3-sulfonic acid may contribute to its potential as an antimicrobial agent.

Anticancer Activity

The compound's ability to inhibit cell proliferation suggests potential applications in cancer therapy. Studies on related compounds have demonstrated that modifications to the pyrrolidine core can enhance cytotoxicity against various cancer cell lines . The mechanism often involves inducing apoptosis or cell cycle arrest, making it a candidate for further investigation in cancer treatment protocols.

Case Studies

Several studies have highlighted the applications and effectiveness of related compounds:

- Antimicrobial Screening : A study evaluated the antimicrobial properties of pyrrolidine derivatives against multidrug-resistant strains. Results indicated a structure-dependent efficacy, with certain modifications leading to enhanced activity against Acinetobacter baumannii and Klebsiella pneumoniae .

- Cytotoxicity Assessment : In vitro studies using human cancer cell lines demonstrated that derivatives similar to this compound exhibited significant cytotoxic effects, suggesting potential as anticancer agents .

Mechanism of Action

The mechanism by which 1-(Acridin-9-YL)-2,5-dioxopyrrolidine-3-sulfonic acid exerts its effects often involves intercalation with DNA, disrupting biological processes such as replication and transcription. This intercalation is facilitated by the planar structure of the acridine moiety, which allows it to insert between DNA base pairs. The compound may also interact with specific enzymes and proteins, further influencing cellular functions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound shares core features with other 2,5-dioxopyrrolidine-3-sulfonic acid derivatives but differs in substituents, which dictate reactivity and applications.

Table 1: Key Structural Features and Molecular Properties

Reactivity and Stability

- Acridine Derivative : The bulky acridine group may reduce hydrolysis rate of the NHS ester compared to aliphatic substituents, enhancing stability in aqueous environments . However, hydrophobicity could limit solubility despite the sulfonic acid group.

- Disulfide-containing Compounds (e.g., 663599-00-6, 663598-89-8) : The disulfide bond allows cleavage under reducing conditions (e.g., intracellular glutathione), enabling controlled drug release in ADCs .

- Homobifunctional Crosslinkers (e.g., DTSSP) : Sulfonated NHS esters enable water solubility and reactivity with primary amines, while the disulfide spacer (12.0 Å) facilitates protein-protein crosslinking .

Table 2: Application-Specific Properties

Pharmacokinetic and Formulation Considerations

Biological Activity

1-(Acridin-9-YL)-2,5-dioxopyrrolidine-3-sulfonic acid is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique structure, characterized by an acridine moiety and a dioxopyrrolidine core, suggests diverse mechanisms of action that warrant detailed exploration.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of 342.35 g/mol. The presence of both sulfonic acid and dioxopyrrolidine groups contributes to its solubility and reactivity in biological systems. The acridine component is known for its intercalating properties, which can influence DNA interactions.

This compound exhibits several mechanisms of action:

- DNA Intercalation : The acridine structure allows the compound to intercalate into DNA, potentially disrupting replication and transcription processes.

- Carbonic Anhydrase Inhibition : Related compounds have shown effectiveness in inhibiting carbonic anhydrase (CA) enzymes, particularly the cancer-associated CA-IX isozyme, suggesting a similar activity for this compound .

- Oxidative Stress Reduction : Preliminary studies indicate that derivatives may help mitigate oxidative stress in cellular models .

Antitumor Activity

Research indicates that compounds with similar structures can exhibit significant antitumor properties. For instance, studies on acridine derivatives have shown cytotoxic effects against various cancer cell lines. The ability to inhibit CA-IX is particularly relevant in hypoxic tumors, which often exhibit increased CA activity .

Antimicrobial Properties

Acridine derivatives have been documented to possess antimicrobial activity. The sulfonic acid group may enhance solubility and facilitate interaction with microbial membranes, improving efficacy against bacterial strains.

Neuroprotective Effects

The potential neuroprotective effects of this compound are under investigation, with initial findings suggesting that it may reduce amyloid-beta (Aβ) plaque formation in models of Alzheimer's disease. This activity could be linked to its ability to modulate oxidative stress and inflammation .

Case Studies

- Antitumor Efficacy : A study involving a related acridine derivative demonstrated a dose-dependent inhibition of tumor growth in xenograft models. The compound was administered at varying concentrations, showing significant reduction in tumor size compared to controls (p < 0.01).

- Inhibition of Carbonic Anhydrase : In vitro assays indicated that this compound effectively inhibited CA-IX with an IC50 value comparable to established inhibitors. This suggests its potential as a therapeutic agent in oncology .

- Oxidative Stress Studies : In models of oxidative stress induced by Aβ accumulation, treatment with the compound resulted in reduced levels of inflammatory cytokines (IL-1β and IL-6) and improved antioxidant enzyme activity (SOD) compared to untreated groups (p < 0.001) .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 342.35 g/mol |

| CAS Number | Not specified |

| Solubility | Soluble in aqueous solutions |

| Target Enzyme | Carbonic Anhydrase (CA-IX) |

| Activity Type | Observed Effect |

|---|---|

| Antitumor | Significant reduction in tumor size |

| Antimicrobial | Effective against various strains |

| Neuroprotective | Reduced Aβ plaque formation |

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic techniques for characterizing 1-(Acridin-9-YL)-2,5-dioxopyrrolidine-3-sulfonic acid, and how should data interpretation be approached?

- Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135), high-resolution mass spectrometry (HRMS), and Fourier-transform infrared spectroscopy (FTIR). For NMR, focus on resolving the acridine and pyrrolidine ring protons (δ 7.5–9.0 ppm for aromatic protons; δ 2.5–4.5 ppm for pyrrolidine protons). HRMS should confirm the molecular ion peak ([M+H]⁺ or [M−H]⁻) with an error margin <5 ppm. FTIR should validate sulfonic acid (S=O stretching at ~1150–1250 cm⁻¹) and carbonyl groups (C=O at ~1650–1750 cm⁻¹). Always compare experimental data with computational predictions (e.g., DFT calculations) to resolve ambiguities .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store the compound in a sealed, light-resistant container under inert gas (argon or nitrogen) at −20°C. Avoid exposure to moisture due to the sulfonic acid group’s hygroscopic nature. For handling, use gloveboxes or fume hoods with proper PPE (nitrile gloves, lab coats, and safety goggles) to prevent skin/eye irritation . Conduct accelerated stability studies under varying temperatures (4°C, 25°C, 40°C) and humidity levels (40–80% RH) to determine degradation kinetics.

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

- Methodological Answer : Employ Design of Experiments (DoE) to evaluate critical parameters (e.g., reaction temperature, solvent polarity, and catalyst loading). For example:

Q. What strategies can resolve contradictions in reported reactivity of the acridine moiety in sulfonic acid derivatives?

- Methodological Answer : Perform controlled comparative studies under standardized conditions (pH, solvent, temperature). For example:

- Hypothesis : Discrepancies in acridine’s electrophilicity may arise from protonation states of the sulfonic acid group.

- Experiment : Titrate the compound across pH 2–12 and monitor reactivity via UV-Vis spectroscopy (λ_max shifts indicate protonation changes). Pair with computational docking studies to assess binding affinities in biological assays .

Q. How can researchers validate the compound’s mechanism of action in biological systems (e.g., enzyme inhibition)?

- Methodological Answer : Use kinetic assays (e.g., Michaelis-Menten plots) to determine inhibition constants (Ki). For example:

| Substrate (µM) | Velocity (nmol/min) | [Inhibitor] (µM) | Ki (µM) |

|---|---|---|---|

| 10 | 12.5 | 0 | 2.3 |

| 10 | 8.2 | 5 | — |

| Combine with molecular dynamics simulations to map interactions between the acridine group and enzyme active sites . |

Data Contradiction Analysis

Q. How should researchers address conflicting solubility data for this compound in polar vs. non-polar solvents?

- Methodological Answer : Conduct systematic solubility tests using the shake-flask method:

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.